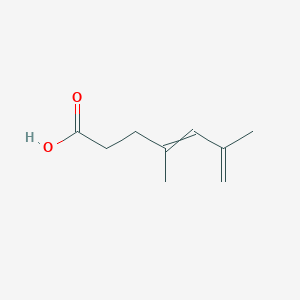
4,6-Dimethylhepta-4,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylhepta-4,6-dienoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of two methyl groups and a conjugated diene system within a heptanoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylhepta-4,6-dienoic acid can be achieved through several methods. One common approach involves the thermal decomposition of chrysanthemumdicarboxylic acid, which produces a mixture of acidic and neutral products, including this compound . The reaction conditions typically involve heating the precursor compound to induce decarboxylation and formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and process optimization can be applied. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylhepta-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into saturated or partially saturated products.
Substitution: The presence of the diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is a common oxidizing agent used under acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the diene system.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while hydrogenation can produce saturated hydrocarbons.
Scientific Research Applications
4,6-Dimethylhepta-4,6-dienoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme activities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Dimethylhepta-4,6-dienoic acid involves its interaction with molecular targets and pathways. The conjugated diene system allows it to participate in various chemical reactions, potentially affecting biological processes. The exact molecular targets and pathways are subject to ongoing research, but its reactivity suggests it could modulate enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
- 2,6-Dimethylhepta-2,5-dienoic acid
- 3,7-Dimethylhepta-2,5-dienoic acid
- 2,5-Dimethylhepta-2,6-dienoic acid
Comparison: 4,6-Dimethylhepta-4,6-dienoic acid is unique due to the specific positioning of its methyl groups and the conjugated diene systemFor example, the position of the double bonds and methyl groups can influence the compound’s stability, reactivity, and interaction with other molecules .
Properties
CAS No. |
89860-88-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,6-dimethylhepta-4,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-7(2)6-8(3)4-5-9(10)11/h6H,1,4-5H2,2-3H3,(H,10,11) |
InChI Key |
NIHQXEBPXDRGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















